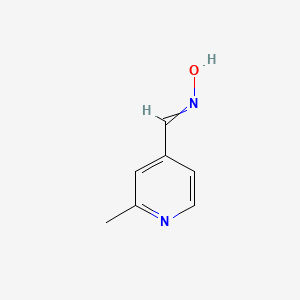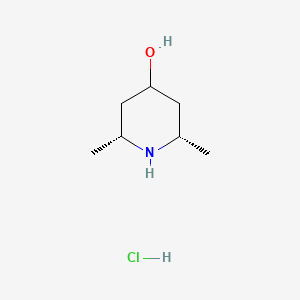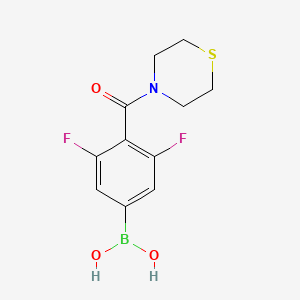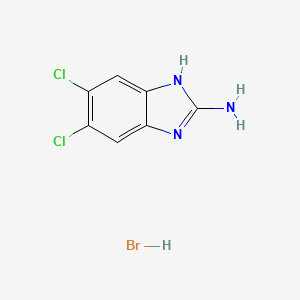![molecular formula C13H12Cl2N2S2 B14018342 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 6310-07-2](/img/structure/B14018342.png)
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group, a methylthio group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where a 2,4-dichlorophenyl group is introduced to the pyrimidine ring.
Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents.
Methylation: The final step involves the methylation of the pyrimidine ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but lacks the methylthio and methyl groups.
6-Methyl-2-thiopyrimidine: Similar structure but lacks the 2,4-dichlorophenyl group.
4-Methylthio-2,6-dichloropyrimidine: Similar structure but lacks the methyl group.
Uniqueness
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity, while the methylthio and methyl groups contribute to its stability and solubility.
Propriétés
Numéro CAS |
6310-07-2 |
|---|---|
Formule moléculaire |
C13H12Cl2N2S2 |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C13H12Cl2N2S2/c1-8-5-12(17-13(16-8)18-2)19-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3 |
Clé InChI |
RPGWXIHGMXCTIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC)SCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


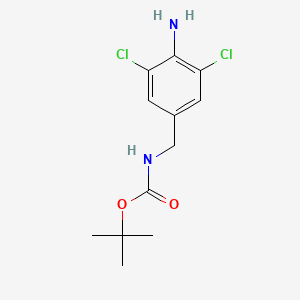
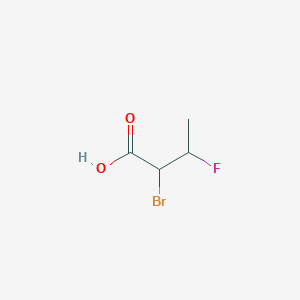
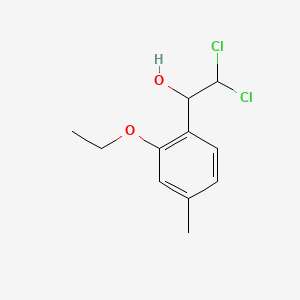
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
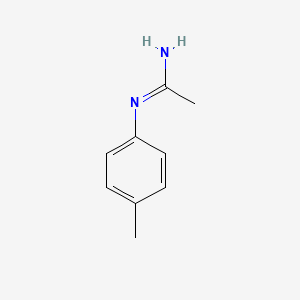
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
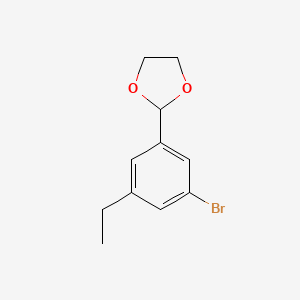
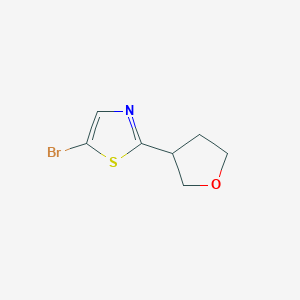
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
